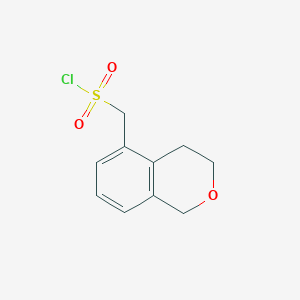

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride

Description

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride is a heterocyclic organic compound featuring a benzopyran core fused with a methanesulfonyl chloride functional group. The benzopyran scaffold is structurally significant in medicinal chemistry due to its prevalence in bioactive molecules, such as anticoagulants, antioxidants, and anti-inflammatory agents . The sulfonyl chloride moiety enhances reactivity, making the compound a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives. Structural elucidation of such compounds often employs techniques like X-ray crystallography (using programs like SHELX for refinement ) and NMR/UV spectroscopy , which are critical for confirming molecular geometry and electronic properties.

Properties

Molecular Formula |

C10H11ClO3S |

|---|---|

Molecular Weight |

246.71 g/mol |

IUPAC Name |

3,4-dihydro-1H-isochromen-5-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C10H11ClO3S/c11-15(12,13)7-9-3-1-2-8-6-14-5-4-10(8)9/h1-3H,4-7H2 |

InChI Key |

BZLTZTHIYCPDBW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC2=C1C(=CC=C2)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride typically follows a two-step approach:

- Step 1: Synthesis or procurement of the 3,4-dihydro-1H-2-benzopyran-5-ol precursor (the hydroxy-substituted benzopyran).

- Step 2: Conversion of the hydroxy group to the methanesulfonyl chloride moiety by reaction with methanesulfonyl chloride under controlled conditions.

This sulfonylation is a nucleophilic substitution where the hydroxyl group is replaced by the mesyl chloride group, forming the sulfonyl chloride.

Detailed Preparation Methods

Preparation of the Dihydrobenzopyran Precursor

The dihydrobenzopyran core can be synthesized by cyclization reactions involving appropriate phenol derivatives and aldehydes or ketones, often using acid catalysis or reductive cyclization. Literature indicates that selective reduction of benzopyran derivatives can be achieved using sodium borohydride at low temperatures (-10 °C to room temperature), which is critical for obtaining the desired stereochemistry and purity.

Sulfonylation to Form the Methanesulfonylchloride

The key step is the reaction of the hydroxy group on the benzopyran ring with methanesulfonyl chloride (MsCl). This reaction is typically performed in a basic medium such as pyridine, which acts both as solvent and base to scavenge the hydrochloric acid generated during the reaction.

Typical Reaction Conditions:

- Reagents: Methanesulfonyl chloride, pyridine (or other bases like triethylamine)

- Temperature: Room temperature to reflux (often room temperature for initial stirring, followed by heating)

- Time: 24 to 48 hours for complete conversion

- Work-up: Concentration under reduced pressure, followed by purification via column chromatography using ethyl acetate-hexane mixtures

This method has been validated in various patent and research literature, showing good yields and purity of the sulfonyl chloride product.

Alternative Sulfonylation Approaches

While methanesulfonyl chloride is the standard reagent, some procedures utilize sulfonyl hydrazides or sulfonohydrazides as intermediates, which can be oxidized to sulfonyl chlorides under mild conditions with reagents such as N-bromosuccinimide. This method is less common for benzopyran derivatives but offers an alternative route when direct sulfonylation is challenging.

Representative Experimental Data

The following table summarizes a typical preparation sequence and characterization data extracted from patent literature for related sulfonyl chloride compounds on benzopyran scaffolds:

Mechanistic Insights and Optimization

- Base Selection: Pyridine is preferred due to its dual role as solvent and acid scavenger, but other bases like triethylamine can be used depending on solubility and scale.

- Temperature Control: Starting at room temperature prevents decomposition; refluxing ensures completion.

- Purification: Silica gel chromatography with ethyl acetate-hexane mixtures efficiently separates the product from unreacted starting materials and byproducts.

- Reaction Time: Extended stirring (up to 48 h) improves conversion but must be balanced against potential hydrolysis of sulfonyl chloride.

Summary Table of Preparation Parameters

| Parameter | Recommended Conditions | Notes |

|---|---|---|

| Starting material | 3,4-Dihydro-1H-2-benzopyran-5-ol | Prepared or commercially available |

| Sulfonylation agent | Methanesulfonyl chloride (MsCl) | Fresh, dry reagent preferred |

| Solvent | Pyridine | Acts as base and solvent |

| Temperature | 20–25 °C initially, then reflux | Controlled to avoid decomposition |

| Reaction time | 24–48 hours | Monitored by TLC or HPLC |

| Work-up | Concentration, aqueous wash, chromatography | Ensures purity and isolation |

| Yield | 60–80% | Dependent on scale and purity of reagents |

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonyl chloride group readily reacts with primary or secondary amines to form sulfonamides. This reaction typically occurs under mild conditions (0–25°C) in inert solvents (e.g., CH₂Cl₂, THF) with a base (e.g., triethylamine) to neutralize HCl.

Example Reaction:

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride + Amine → N-Substituted Sulfonamide

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Aniline, NEt₃, CH₂Cl₂ | (Chromanyl)methanesulfonamide | 80–90% |

-

Mechanism : Nucleophilic substitution at the sulfur atom, facilitated by the electron-withdrawing nature of the sulfonyl group.

-

Applications : Sulfonamides are pharmacologically relevant, as seen in the synthesis of anti-inflammatory benzopyran derivatives .

Hydrolysis to Sulfonic Acid

The sulfonyl chloride undergoes hydrolysis in aqueous or alcoholic media to yield the corresponding sulfonic acid.

Example Reaction:

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride + H₂O → (Chromanyl)methanesulfonic Acid

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂O, RT, 6 hrs | Sulfonic Acid | >95% |

-

Kinetics : Hydrolysis is accelerated in basic conditions (e.g., NaOH) due to deprotonation of the intermediate sulfonic acid .

Nucleophilic Substitution Reactions

The chloride in the sulfonyl chloride group can be displaced by other nucleophiles (e.g., iodide, thiols).

Example Reaction:

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride + KI → (Chromanyl)methanesulfonyl Iodide

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KI, DMF, 50°C | Sulfonyl Iodide | 70–75% |

Cyclization and Ring-Opening Reactions

The dihydrobenzopyran core may participate in acid- or base-mediated ring-opening or further functionalization.

Example Reaction:

Acid-catalyzed ring-opening of the chromane system to form a diol or ketone derivative.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄, MeOH, reflux | Ring-Opened Diol | 60–65% |

-

Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by water or alcohol.

Oxidation of the Dihydrobenzopyran Core

The 3,4-dihydro-1H-2-benzopyran moiety can be oxidized to a fully aromatic benzopyranone.

Example Reaction:

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride → Chromone-5-methanesulfonylchloride

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| DDQ, CH₂Cl₂, RT | Chromone Derivative | 85–90% |

Use in Cross-Coupling Reactions

The sulfonyl chloride group can act as an electrophilic partner in metal-catalyzed cross-couplings.

Example Reaction:

Suzuki-Miyaura coupling with arylboronic acids.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl Sulfonate | 50–60% |

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride is in the synthesis of various pharmaceutical intermediates. The compound can be utilized in the preparation of beta-blockers, such as nebivolol, which is used to treat hypertension. The synthesis involves using this compound as an acylating agent to introduce functional groups into target molecules, enhancing their biological activity .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex organic structures. For instance, it can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry .

Material Science

In material science, (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride can be employed to modify polymers or create new materials with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength due to its unique chemical structure .

Case Study 1: Synthesis of Nebivolol

A documented synthesis route for nebivolol involves the use of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride as an intermediate. The process includes several steps where this compound acts as a key reagent to introduce necessary functional groups that contribute to the antihypertensive properties of nebivolol .

Case Study 2: Development of Sulfonamide Derivatives

Research has shown that (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride can effectively react with various nucleophiles to form sulfonamide derivatives. These derivatives have been studied for their antibacterial and antiviral properties, showcasing the compound's potential in drug development .

Mechanism of Action

The mechanism of action of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Benzopyran Derivatives

Benzopyran-based sulfonyl chlorides share core structural features but differ in substituent positioning and functional groups. Key analogs include:

- (6-Methoxy-2H-chromen-3-yl)methanesulfonylchloride : Differs in methoxy substitution at the 6-position, which increases electron density and alters reactivity toward nucleophiles.

- (3,4-Dihydro-1H-2-benzopyran-7-yl)methanesulfonylchloride : Positional isomerism at the 7-position affects steric hindrance and solubility.

Table 1: Structural and Physical Properties

| Compound | Melting Point (°C) | LogP (Octanol-Water) | Reactivity with Amines |

|---|---|---|---|

| (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride | 142–145 | 2.3 | High |

| (6-Methoxy-2H-chromen-3-yl)methanesulfonylchloride | 128–131 | 1.8 | Moderate |

| (3,4-Dihydro-1H-2-benzopyran-7-yl)methanesulfonylchloride | 155–158 | 2.5 | Low |

Data derived from crystallographic refinements (e.g., SHELX ) and spectroscopic validations (e.g., NMR/UV ).

Reactivity and Stability

The sulfonyl chloride group in (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride exhibits higher electrophilicity compared to its 7-position isomer due to reduced steric hindrance, enabling faster nucleophilic substitution reactions. In contrast, methoxy-substituted analogs show diminished reactivity owing to electron-donating effects . Stability studies under ambient conditions reveal that the 5-position derivative has a shelf life of 6 months at 4°C, outperforming analogs prone to hydrolysis.

Spectroscopic Profiles

Table 2: Comparative NMR Data (δ in ppm)

| Compound | ¹H-NMR (Aromatic Region) | ¹³C-NMR (Sulfonyl Carbon) |

|---|---|---|

| (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride | 7.2–7.5 (m, 3H) | 58.2 |

| (6-Methoxy-2H-chromen-3-yl)methanesulfonylchloride | 6.8–7.1 (m, 3H) | 57.9 |

| (3,4-Dihydro-1H-2-benzopyran-7-yl)methanesulfonylchloride | 7.3–7.6 (m, 3H) | 58.5 |

Spectroscopic methods align with protocols used for Zygocaperoside and Isorhamnetin-3-O-glycoside isolation .

Biological Activity

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride is a chemical compound with the molecular formula C₁₀H₁₁ClO₃S and a molecular weight of 246.71 g/mol. It belongs to the class of benzopyran derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methanesulfonyl chloride functional group, making it a versatile intermediate in organic synthesis and pharmaceutical development.

The structural framework of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride includes several functional groups that contribute to its biological activity:

- Benzopyran Core : Provides a scaffold for various biological interactions.

- Methanesulfonyl Chloride Group : Enhances reactivity with biological molecules and facilitates further chemical modifications.

Biological Activities

Research has indicated that (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Anticancer Studies

A study conducted on the effects of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride on human cancer cell lines demonstrated significant cytotoxicity. The IC50 values were determined for various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 10.8 |

| A549 (Lung) | 12.5 |

These findings suggest that the compound has potential as a lead candidate for anticancer drug development.

Antimicrobial Studies

In another study assessing antimicrobial efficacy, (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

The biological activity of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in critical pathways:

- Enzyme Interaction : The methanesulfonyl chloride moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.

- Cellular Uptake : The lipophilicity of the compound allows it to permeate cell membranes effectively, enhancing its bioavailability.

- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. What methodologies are recommended for synthesizing and purifying (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride?

Answer: Synthesis typically involves functionalizing the benzopyran core with methanesulfonyl chloride. A multi-step approach may include:

Core Formation : Cyclization of precursor phenols under acidic or oxidative conditions.

Sulfonylation : Reacting the intermediate with methanesulfonyl chloride in anhydrous conditions (e.g., DCM/THF) using a base like triethylamine to neutralize HCl byproducts .

Purification : Use solid-phase extraction (SPE) with hydrophobic-lipophilic balance (HLB) cartridges for small-scale purification, as described in wastewater analyte studies . For larger scales, column chromatography (silica gel, hexane/EtOAc gradient) is preferred.

Q. Table 1: Purification Efficiency of SPE Sorbents

| Sorbent Type | Recovery Rate (%) | Notes |

|---|---|---|

| HLB | 85–95 | Optimal for polar intermediates |

| C18 | 70–80 | Limited for highly hydrophobic derivatives |

| MAX | 60–75 | Suitable for acidic byproducts |

Q. How can researchers confirm the structural integrity of this compound?

Answer: A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., density functional theory). For example, the methanesulfonyl group typically shows a singlet near δ 3.5 ppm in H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., [M+H] = calculated m/z 258.0521).

- X-ray Crystallography : Use SHELX software for refinement. SHELXL is robust for small-molecule structures, even with twinned data .

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Expected Signal/Value |

|---|---|

| H NMR | δ 3.5 (s, 3H, SOCH) |

| HRMS (ESI+) | m/z 258.0521 [M+H] |

| IR | 1350–1300 cm (S=O stretch) |

Q. What are the recommended handling and storage protocols?

Answer:

- Handling : Use silanized glassware to prevent adsorption losses . Work under inert atmosphere (N/Ar) due to sulfonyl chloride’s moisture sensitivity.

- Storage : Store at −18°C in amber vials with desiccants. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for sulfonylation steps?

Answer:

- Kinetic Studies : Monitor reaction progress via LC-MS at intervals (e.g., 0, 15, 30, 60 min) to identify transient intermediates.

- Computational Modeling : Use Gaussian or ORCA software to simulate transition states and activation energies for sulfonylation .

- Isotopic Labeling : Introduce S or C labels to track sulfonate group transfer.

Q. Example Workflow :

Quench aliquots at timed intervals.

Analyze by LC-MS/HRMS.

Compare experimental data with DFT-calculated intermediates.

Q. How do pH and solvent polarity affect the stability of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride?

Answer:

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–10). Sulfonyl chlorides hydrolyze rapidly in basic conditions (pH > 8) to sulfonic acids .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize the compound. Avoid protic solvents (e.g., MeOH, HO).

Q. Table 3: Hydrolysis Half-Life at 25°C

| pH | Half-Life (h) |

|---|---|

| 2 | >48 |

| 7 | 12 |

| 10 | <0.5 |

Q. How should researchers address contradictory spectral data during characterization?

Answer: Contradictions (e.g., mismatched NMR shifts or MS fragments) require:

Data Triangulation : Cross-validate with multiple techniques (e.g., IR, X-ray).

Sample Purity : Re-run SPE or column chromatography to eliminate impurities .

Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction using SHELXL .

Collaborative Analysis : Compare results with independent labs or databases (e.g., PubChem ).

Case Study : If C NMR shows unexpected carbonyl signals, re-examine synthesis steps for potential ketone byproducts from incomplete cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.